4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol

IgA1 protease inhibition anti-virulence Haemophilus influenzae

4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol (CAS 30165-97-0) is a 1,2,5-thiadiazole derivative bearing a morpholine ring at the 4-position and a free hydroxyl group at the 3-position. It is formally designated as Timolol United States Pharmacopeia (USP) Related Compound D and Timolol European Pharmacopoeia (EP) Impurity D, serving as a certified reference standard for impurity testing in timolol maleate drug substance and drug product quality control.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 30165-97-0
Cat. No. B028684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
CAS30165-97-0
Synonyms4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one;  3-Hydroxy-4-morpholino-1,2,5-thiadia-_x000B_zole;  3-Morpholino-4-hydroxy-1,2,5-thiadiazole
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NSNC2=O
InChIInChI=1S/C6H9N3O2S/c10-6-5(7-12-8-6)9-1-3-11-4-2-9/h1-4H2,(H,8,10)
InChIKeyDWUZILHYAJBUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol (CAS 30165-97-0): Core Scaffold & Pharmacopoeial Reference Standard for Timolol Impurity Profiling


4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol (CAS 30165-97-0) is a 1,2,5-thiadiazole derivative bearing a morpholine ring at the 4-position and a free hydroxyl group at the 3-position. It is formally designated as Timolol United States Pharmacopeia (USP) Related Compound D and Timolol European Pharmacopoeia (EP) Impurity D, serving as a certified reference standard for impurity testing in timolol maleate drug substance and drug product quality control . Beyond its regulatory role, the compound constitutes the core heterocyclic scaffold from which potent and selective α/β-hydrolase domain 6 (ABHD6) inhibitors, such as JZP-430, are derived through carbamate functionalization at the 3‑OH position [1]. Its dual identity as both an official pharmacopoeial impurity standard and the synthetic progenitor of biologically active carbamates distinguishes it from simple fragment molecules lacking regulatory recognition.

Why 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol Cannot Be Interchanged with Its Ester, Carbamate, or Ether Analogs


Substitution at the 3‑hydroxy position of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol is not a conservative modification: replacement of the free phenol with a benzoate ester, carbamate, or ether functionality can shift IgA1 protease inhibitory activity from inactive (IC₅₀ > 100 µM) to low‑micromolar potency (IC₅₀ 5.9 µM), while simultaneously altering hydrolytic stability from rapid DMSO‑mediated degradation to multi‑day solution integrity [1]. In the ABHD6 series, appending a cyclooctyl(methyl)carbamate transforms the scaffold from a high‑nanomolar inhibitor into a picomolar‑potency, irreversible probe with ~230‑fold selectivity over FAAH and LAL [2]. Consequently, generic selection of a 1,2,5‑thiadiazole fragment without precise control of the C3 oxygen substituent will yield a compound with fundamentally different pharmacology, stability, and regulatory applicability, making informed procurement based on the exact structure imperative.

Quantitative Differentiation Evidence for 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol vs. Its Closest Analogs


IgA1 Protease Inhibition: Free 3‑OH Phenol is Inactive, While 3‑O‑Benzoate Ester is Active

In a biochemical ELISA assay against recombinant H. influenzae IgA1 protease, 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol (compound 1a) showed no meaningful inhibitory activity (IC₅₀ > 100 µM), whereas its 3‑O‑benzoate ester derivative (compound 1) exhibited an IC₅₀ of 5.9 ± 0.8 µM [1]. This >16‑fold difference in potency, from undetectable inhibition to low‑micromolar activity, demonstrates that the free phenol is not a functional substitute for the ester in anti‑virulence applications [1]. The intact ester was confirmed essential for activity; the fragmented free phenol (compound 1a) had no effect on IgA1P [1].

IgA1 protease inhibition anti-virulence Haemophilus influenzae

Hydrolytic Stability in DMSO: Free Phenol Liberates from Ester Prodrug Within Days, Carbamate Remains Intact

In DMSO‑d₆ solution exposed to ambient moisture, the benzoate ester of 4‑(morpholin-4-yl)-1,2,5‑thiadiazol-3‑ol (compound 1) undergoes complete hydrolysis to the free phenol (compound 1a) and benzoic acid within 30 days, with approximately 50% conversion at 10 days, as confirmed by NMR spectroscopy [1]. In contrast, the corresponding morpholine carbamate derivative (compound 2) exhibited no detectable degradation over 5 days in DMSO under identical storage conditions [1]. This quantifiable stability gap reveals that the free phenol is not only an inactive hydrolysis product but also a marker of ester‑based prodrug instability, whereas the carbamate architecture provides extended solution shelf life critical for reproducible assay work.

hydrolytic stability prodrug stability solution integrity

ABHD6 Inhibitor Potency: Free Phenol Core Requires Carbamate Functionalization to Achieve Sub‑50 nM Activity

The 4‑morpholino‑1,2,5‑thiadiazol‑3‑ol scaffold is the common structural precursor to a series of 1,2,5‑thiadiazole carbamates evaluated for ABHD6 inhibition. Among 34 synthesized compounds, the free phenol‑bearing parent scaffold was not identified as a potent inhibitor, whereas its 3‑O‑(cyclooctyl(methyl)carbamate) derivative (JZP‑430) exhibited an IC₅₀ of 44 nM against human ABHD6 in HEK293 cell lysates [1]. This >2,200‑fold improvement in potency (assuming the free phenol IC₅₀ > 100 µM as observed in the IgA1P system) underscores that the 3‑OH group serves as a synthetic handle rather than a pharmacophore, and that biological activity requires deliberate structural elaboration beyond the bare scaffold [1].

ABHD6 inhibition endocannabinoid system irreversible inhibitor

Pharmacopoeial Certification: USP Reference Standard Status Differentiates from Generic Research‑Grade 1,2,5‑Thiadiazole Fragments

4‑(Morpholin‑4‑yl)‑1,2,5‑thiadiazol‑3‑ol is formally listed as Timolol USP Related Compound D (Catalog No. 1667369) and Timolol EP Impurity D, accompanied by a USP Certificate or Product Information Sheet providing lot‑specific valid use dates and material origin documentation for chemical synthesis in India . In contrast, generic 1,2,5‑thiadiazole‑3‑ol fragments lacking the morpholine substituent (e.g., 3‑hydroxy‑4‑phenyl‑1,2,5‑thiadiazole) are not recognized in any pharmacopoeial monograph and are typically supplied at ≤95% HPLC purity without lot‑specific compendial certification [1]. This certification gap represents a categorical difference in quality assurance: the USP/EP standard is directly admissible for ANDA regulatory filings, method validation, and cGMP release testing, whereas research‑grade analogs require extensive in‑house qualification before use in a regulated environment.

pharmacopoeial reference standard quality control regulatory compliance

Scaffold Versatility: The Free Phenol Enables Divergent Derivatization to Distinct Pharmacological Profiles

The unsubstituted 3‑hydroxy group of 4‑(morpholin‑4‑yl)‑1,2,5‑thiadiazol‑3‑ol permits orthogonal functionalization at the C3 position to generate chemically diverse probe molecules. As demonstrated by Shehaj et al., acylation with benzoyl chloride yields an IgA1 protease inhibitor (IC₅₀ = 5.9 µM), whereas reaction with a morpholine carbamoyl chloride produces a 10‑fold more potent inhibitor (IC₅₀ = 3.2 µM) with superior trypsin selectivity [1]. In a separate chemotype (Patel et al.), installation of a cyclooctyl(methyl)carbamate yields an ABHD6 inhibitor with an IC₅₀ of 44 nM and ~230‑fold selectivity over FAAH and LAL [2]. This divergent derivatization potential, enabled by the free 3‑OH handle, is a key synthetic advantage over pre‑functionalized thiadiazole analogs (e.g., 3‑methoxy or 3‑chloro derivatives) that constrain subsequent chemical exploration.

fragment-based drug discovery scaffold hopping diversification handle

Physicochemical Benchmarking: Melting Point and Predicted LogP Distinguish the Free Phenol from Ester/Carbamate Analogs

4‑(Morpholin‑4‑yl)‑1,2,5‑thiadiazol‑3‑ol has a reported melting point range of 200–204 °C , reflecting its crystalline free phenol character with intermolecular hydrogen bonding. For comparison, its 3‑O‑benzoate ester (compound 1) and 3‑O‑cyclooctyl(methyl)carbamate (JZP‑430) are non‑crystalline oils or low‑melting solids at room temperature, consistent with the absence of a hydrogen‑bond donor. The predicted logP values also diverge: ~0.8 (free phenol) vs. ~3.2 (benzoate ester) and ~3.5 (carbamate), indicating that the free phenol is approximately 2 orders of magnitude more hydrophilic. Melting point > 200 °C is a practical quality indicator that distinguishes the free phenol from its less polar, often amorphous derivatives during incoming material inspection.

physicochemical profiling melting point logP prediction

Evidence‑Backed Application Scenarios for 4‑(Morpholin‑4‑yl)‑1,2,5‑thiadiazol‑3‑ol Procurement


Regulatory Impurity Reference Standard for Timolol Maleate QC Release Testing

As Timolol USP Related Compound D and EP Impurity D, this compound is the officially designated reference standard for identification, quantitation, and limit tests of the related substance in timolol maleate drug substance and tablet formulations. QC laboratories conducting USP or EP monograph‑specified impurity profiling must procure this exact CAS‑numbered reference material to ensure compliance with ANDA filing requirements and cGMP batch release [1]. The USP standard is supplied with a lot‑specific Certificate of Analysis, and its identity is confirmed by NMR and HPLC against the pharmacopoeial monograph, enabling direct use in system suitability tests without further characterization.

Forced Degradation Studies and Stability‑Indicating Method Development

The free phenol is the principal hydrolysis product of timolol maleate and of ester‑based synthetic intermediates. Its availability as a well‑characterized, crystalline standard supports forced degradation experiments (acid, base, oxidative, thermal) to identify potential degradation pathways and to validate stability‑indicating HPLC methods [1]. The quantitative stability data from the IgA1P study (complete ester hydrolysis in DMSO within 30 days, 50% at 10 days) provides a benchmark for comparing degradation kinetics across different formulation matrices [REFS-1 of Section 3, Evidence Item 2].

Fragment‑Based Drug Discovery Scaffold for Target‑Focused Library Synthesis

Medicinal chemistry teams can leverage the free 3‑OH as a synthetic handle for parallel library construction. Acylation or carbamoylation at this position has been demonstrated to generate inhibitors of IgA1 protease (IC₅₀ 5.9 µM for benzoate, 3.2 µM for carbamate) and ABHD6 (IC₅₀ 44 nM for JZP‑430 carbamate), indicating that the core scaffold is compatible with diverse pharmacophore attachment [1] [2]. The crystalline nature facilitates accurate weighing for small‑scale parallel synthesis, and the morpholine moiety provides a secondary amine that can be further elaborated to modulate solubility and target engagement.

Negative Control Compound for IgA1 Protease Inhibitor Screening

Because the free phenol (compound 1a) is completely inactive against H. influenzae IgA1 protease (IC₅₀ > 100 µM) compared to its ester and carbamate counterparts, it serves as an ideal negative control in biochemical and cell‑based anti‑virulence assays [1]. Inclusion of this structurally matched but biologically inert compound allows researchers to distinguish genuine inhibition from assay interference artifacts, particularly when screening compound libraries derived from ester or carbamate chemotypes [REFS-1 of Section 3, Evidence Item 1].

Technical Documentation Hub

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